
N~2~-(2,6-dimethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2,6-dimethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its anti-cancer properties. DMXAA was first synthesized in the 1990s, and since then, it has been the subject of numerous scientific studies.
作用機序
The exact mechanism of action of DMXAA is not fully understood. However, it is believed that DMXAA induces tumor necrosis by activating the immune system. DMXAA stimulates the production of cytokines, which attract immune cells to the tumor site. These immune cells then attack the tumor cells, leading to tumor necrosis.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α). DMXAA has also been shown to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
実験室実験の利点と制限
One of the advantages of DMXAA is that it has been extensively studied in preclinical models, and its anti-cancer properties have been well-established. However, one of the limitations of DMXAA is that it has poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of DMXAA. One direction is to investigate the combination of DMXAA with other anti-cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the use of DMXAA in combination with immunotherapy. Finally, there is a need to develop more effective formulations of DMXAA that can improve its solubility and bioavailability.
In conclusion, DMXAA is a small molecule that has been extensively studied for its anti-cancer properties. Its mechanism of action is not fully understood, but it is believed to induce tumor necrosis by activating the immune system. DMXAA has been shown to have a number of biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the study of DMXAA, including investigating its use in combination with other anti-cancer therapies and developing more effective formulations.
合成法
DMXAA can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2,6-dimethylbenzaldehyde and 2-methylbenzylamine to form N-(2,6-dimethylphenyl)-N-(2-methylphenyl)formamide. This compound is then reacted with methylsulfonyl chloride to form N-(2,6-dimethylphenyl)-N-(2-methylphenyl)methanesulfonamide. Finally, the methanesulfonamide is reacted with glycine to form DMXAA.
科学的研究の応用
DMXAA has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various preclinical models. DMXAA has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy. In addition to its anti-cancer properties, DMXAA has also been studied for its anti-inflammatory and anti-viral properties.
特性
IUPAC Name |
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-8-5-6-11-16(13)19-17(21)12-20(24(4,22)23)18-14(2)9-7-10-15(18)3/h5-11H,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSRTZXTQAVZFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,6-dimethylphenyl)-N-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

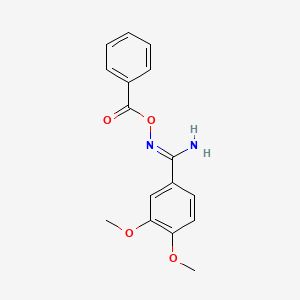
![1-(2,4-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5779161.png)
![1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5779183.png)
![2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5779189.png)
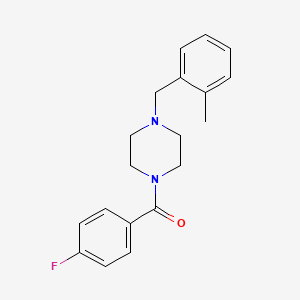
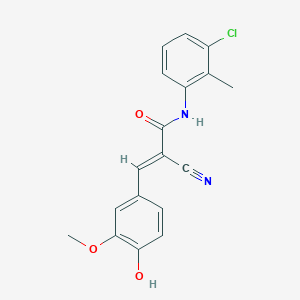
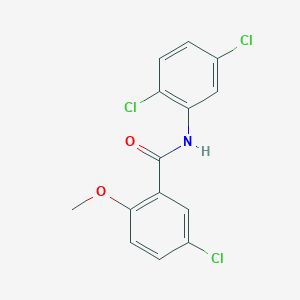
![4-({4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5779212.png)



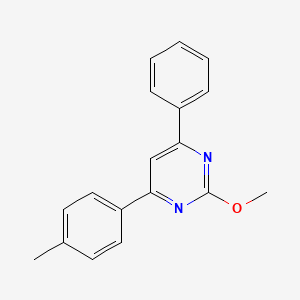

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)